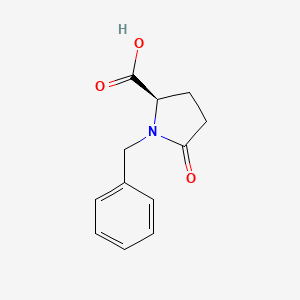

(R)-1-Benzyl-5-carboxy-2-pyrrolidinone

Description

Significance of Pyrrolidinone Scaffolds as Versatile Building Blocks and Core Structures in Academic Synthesis

Pyrrolidinone derivatives are highly valued in academic and industrial research for their utility as versatile building blocks. Their rigid, cyclic structure provides a predictable conformational bias, which is instrumental in the design of molecules with specific three-dimensional orientations required for biological activity. The functional groups inherent to the pyrrolidinone core, such as the amide carbonyl and the potential for substitution at various positions, offer multiple handles for synthetic diversification.

These scaffolds are central to the synthesis of a wide range of compounds, including alkaloids, amino acid analogues, and peptidomimetics. Their incorporation into larger molecules can influence physicochemical properties such as solubility, metabolic stability, and bioavailability, making them attractive components in drug discovery programs. chemicalbook.com

Stereochemical Complexity and Enantiomeric Purity in Chiral Pyrrolidinone Synthesis

The pyrrolidinone ring can possess multiple stereocenters, leading to a variety of stereoisomers. The precise control of stereochemistry during the synthesis of chiral pyrrolidinones is of paramount importance, as different enantiomers and diastereomers of a molecule often exhibit distinct biological activities. The synthesis of enantiomerically pure pyrrolidinones is a significant focus of modern asymmetric synthesis.

Various strategies have been developed to achieve high levels of stereocontrol, including the use of chiral starting materials (chiral pool synthesis), the application of chiral auxiliaries, and the development of stereoselective catalytic methods. mdpi.com The pursuit of enantiomeric purity is critical for ensuring the safety and efficacy of pharmaceutical agents, as the "wrong" stereoisomer can be inactive or even elicit undesirable side effects.

Positioning of (R)-1-Benzyl-5-carboxy-2-pyrrolidinone within Advanced Synthetic Methodologies

This compound, also known by its IUPAC name (2R)-1-benzyl-5-oxopyrrolidine-2-carboxylic acid, is a prime example of a chiral pyrrolidinone building block that has found a specific and critical role in advanced synthetic methodologies, particularly in the field of medicinal chemistry.

A key application of this compound is as a crucial intermediate in the synthesis of selective calpain inhibitors. nih.govresearchgate.net Calpains are a family of calcium-dependent proteases implicated in various pathological processes, including neurodegenerative diseases. The development of selective calpain inhibitors is a significant therapeutic goal.

The synthesis of this compound is often achieved through the reductive amination of D-glutamic acid with benzaldehyde, followed by an intramolecular cyclization. This approach leverages the readily available and enantiomerically pure starting material from the chiral pool to establish the desired (R)-stereochemistry at the C5 position.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (2R)-1-benzyl-5-oxopyrrolidine-2-carboxylic acid |

| CAS Number | 38854-94-3 |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

Once synthesized, this compound serves as a scaffold onto which further complexity is built. For instance, in the synthesis of ketoamide-based calpain inhibitors, the carboxylic acid functionality is activated and coupled with other fragments to construct the final inhibitor molecule. sci-hub.se The benzyl (B1604629) group on the nitrogen atom serves as a protecting group and can also play a role in the molecule's interaction with its biological target.

The use of this compound in the synthesis of the investigational drug ABT-957 (Alicapistat), a calpain inhibitor that entered clinical trials, highlights the industrial relevance of this chiral building block. nih.govresearchgate.net This positions the compound firmly within the realm of advanced synthetic methodologies geared towards the efficient and stereocontrolled production of complex pharmaceutical agents.

Table 2: Spectroscopic Data for Pyrrolidinone Derivatives

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Signals for the pyrrolidinone ring protons, aromatic protons of the benzyl group, and the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbonyl carbons of the lactam and carboxylic acid, aromatic carbons, and the aliphatic carbons of the pyrrolidinone ring and benzyl group. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the lactam and carboxylic acid, and N-H stretching (if applicable in derivatives). |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-benzyl-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-7-6-10(12(15)16)13(11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHLVDJRXGVGOM-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C(=O)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N([C@H]1C(=O)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of R 1 Benzyl 5 Carboxy 2 Pyrrolidinone

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C-5 position is a key functional handle for a variety of chemical transformations, including esterification, amidation, decarboxylation, and reduction.

Esterification Reactions for Functional Group Protection and Derivatization

Esterification of the carboxylic acid in (R)-1-Benzyl-5-carboxy-2-pyrrolidinone is a common strategy, primarily for protecting the acidic proton during subsequent reactions at other parts of the molecule. This transformation is also used to create derivatives with altered physical properties, such as solubility or volatility. The process typically involves reacting the carboxylic acid with an alcohol under acidic conditions or converting the acid to a more reactive species, such as an acyl chloride, before treatment with an alcohol.

In the context of pyrrolidine-2-carboxylic acid derivatives, various alcohols like methanol (B129727), ethanol, or benzyl (B1604629) alcohol can be employed for esterification. google.com The choice of the ester group (e.g., methyl, ethyl, tert-butyl, benzyl) can be critical for both protection and subsequent selective deprotection. google.comgoogle.com For example, tert-butyl esters are readily cleaved under acidic conditions, while benzyl esters can be removed by hydrogenolysis. The formation of activated titanium carboxylates, which can then react with alcohols, represents another pathway to ester formation. acs.org

| Method | Reagents | Typical Conditions |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol |

| Acyl Chloride Formation | 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride 2. Alcohol, Base (e.g., Pyridine) | Step 1 at room temp or gentle heat; Step 2 at 0 °C to room temp |

| Carbodiimide (B86325) Coupling | Alcohol, DCC or EDC, DMAP (catalyst) | Anhydrous solvent (e.g., DCM, DMF) at 0 °C to room temp |

| Alkylation | Alkyl Halide (e.g., Benzyl Bromide), Base (e.g., Cs₂CO₃) | Polar aprotic solvent (e.g., DMF) |

Amidation and Peptide Coupling Reactions

The carboxylic acid functionality allows for the formation of amide bonds, a cornerstone of peptide synthesis and the creation of numerous biologically active molecules. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. acs.org Therefore, the carboxylic acid must first be "activated" using a coupling reagent. acs.orgresearchgate.net This process converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

A wide array of coupling reagents has been developed for this purpose. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used. The reaction often includes additives such as 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization at the chiral center. sci-hub.st This methodology allows this compound to be coupled with various amines or amino acid esters to form more complex amide or peptide structures. nih.govrsc.org The formation of an amide bond is a fundamental transformation in organic chemistry. researchgate.net

| Reagent | Abbreviation | Description |

|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | A water-soluble carbodiimide that facilitates amide bond formation. The urea (B33335) byproduct is also water-soluble, simplifying purification. |

| Dicyclohexylcarbodiimide | DCC | A common coupling agent that forms an insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration. |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | A phosphonium-based reagent known for its high efficiency and low rates of racemization. |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | An aminium-based reagent that is highly effective for coupling sterically hindered amino acids. |

Decarboxylation Processes

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential transformation for this compound, though it often requires specific conditions. For many carboxylic acids, this process can be achieved through thermolysis, sometimes in the presence of a catalyst. nih.govmdpi.com In related systems, hydrolysis of an ester followed by a decarboxylation step has been used to remove a carboxyl group. google.com

Oxidative decarboxylation methods provide another route. Reagents such as hypervalent iodine compounds can facilitate the conversion of carboxylic acids to various other functional groups via decarboxylation under mild conditions. organic-chemistry.org Photoredox catalysis using visible light also enables the decarboxylation of carboxylic acids, often under metal-free and environmentally friendly conditions. organic-chemistry.org Applying these methods to this compound would result in the formation of (R)-1-Benzyl-2-pyrrolidinone.

Reduction of the Carboxylic Acid Group to Alcohols and Other Functionalities

The carboxylic acid group can be readily reduced to a primary alcohol, yielding (R)-1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one. This transformation is typically accomplished using powerful reducing agents. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF). nih.gov

The choice of reducing agent is crucial to avoid the reduction of the lactam carbonyl group. Milder reagents, such as sodium borohydride, are generally not strong enough to reduce a carboxylic acid but can be used in the presence of additives or after converting the acid to a mixed anhydride. google.com The resulting alcohol, (R)-1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one, is a valuable intermediate for further functionalization, particularly at the C-5 position. researchgate.net

Modifications of the Pyrrolidinone Ring System

The pyrrolidinone ring itself serves as a scaffold that can be further modified, although the primary point of immediate reactivity after the carboxylic acid is the C-5 position, especially after the carboxyl group has been transformed.

Functionalization at Various Ring Positions (e.g., C-5 Derivatization)

The C-5 position, bearing the carboxylic acid, is the most common site for derivatization. As detailed above, the acid can be converted into esters, amides, and alcohols. The resulting alcohol, (R)-1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one (pyroglutaminol), is a particularly useful precursor for introducing a wide variety of substituents at the C-5 position.

One powerful method for this is the Mitsunobu reaction. researchgate.net This reaction allows for the conversion of the primary alcohol into various other functional groups with inversion of configuration, although at a primary center, stereochemistry is not a concern. For instance, reacting N-benzyl-5(S)-pyroglutaminol with nucleophiles like substituted pyrazoles or imidazoles in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (Ph₃P) leads to the formation of C-5 substituted pyrrolidinones. researchgate.net This strategy provides a direct route to novel derivatives where a new carbon-nitrogen or other carbon-heteroatom bond is formed at the C-5 methylene (B1212753) group.

| Reaction Type | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Mitsunobu Reaction | Ph₃P, DEAD (or DIAD), Nucleophile (e.g., HN₃, pyrazole, imidazole) | Azide, N-linked heterocycles | researchgate.net |

| Oxidation | PCC, Swern Oxidation, Dess-Martin Periodinane | Aldehyde | nih.gov |

| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I) | Ether | General Method |

| Halogenation | SOCl₂, PBr₃, Appel Reaction (CBr₄, Ph₃P) | Alkyl Halide | General Method |

Ring Expansion and Contraction Reactions

Ring contraction reactions are a significant class of organic reactions that reduce the size of a hydrocarbon ring, offering a pathway to increase molecular complexity, often with high selectivity. etsu.edu Such transformations are valuable for creating strained or highly functionalized cyclic systems that are otherwise difficult to access. rsc.orgntu.ac.uk Common methods for inducing ring contraction include acid- or base-induced rearrangements, oxidative rearrangements, and Wolff rearrangements. etsu.edu

While the literature does not extensively detail ring contraction or expansion reactions specifically starting from this compound, related transformations in similar nitrogen-containing heterocyclic systems provide insight into potential synthetic pathways. For instance, a method for synthesizing enantioenriched 2,2-disubstituted pyrrolidines involves a thermal "Spino" ring contraction of a chiral hydroxamic acid derived from a benzyloxy imide. nih.gov This demonstrates the feasibility of contracting a six-membered ring to form a five-membered pyrrolidine (B122466) core. nih.gov Another relevant strategy is the photo-promoted ring contraction of pyridines using silylborane, which yields pyrrolidine derivatives, highlighting a modern approach to skeletal editing of N-heterocycles. researchgate.net These examples underscore the principle that, under appropriate conditions, the pyrrolidine scaffold or its precursors can undergo significant skeletal reorganization.

Reactivity of the N-Benzyl Substituent

The N-benzyl group in this compound is a key functional handle that can be manipulated for further derivatization. Its reactivity can be broadly categorized into transformations involving the aromatic ring and cleavage of the entire group.

Transformations of the Aromatic Ring

The benzyl group's aromatic ring is, in principle, susceptible to electrophilic aromatic substitution reactions. However, performing such transformations selectively on the N-benzyl ring of this compound presents significant synthetic challenges. The reaction conditions required for many aromatic substitutions (e.g., strong acids for nitration or sulfonation, Lewis acids for Friedel-Crafts reactions) could potentially lead to undesired side reactions at the lactam or carboxylic acid functional groups.

While specific examples of direct aromatic ring transformations on this compound are not prevalent in the reviewed literature, related methodologies offer potential routes. For instance, cross-coupling reactions using Ni/photoredox dual catalysis have been developed for the asymmetric synthesis of N-benzylic heterocycles from aryl bromides, suggesting a pathway to construct the N-benzyl-pyrrolidinone linkage with a pre-functionalized aromatic ring. nih.gov This approach bypasses the need for direct substitution on the intact molecule.

Cleavage of the N-Benzyl Group for Further Synthesis

The N-benzyl group is frequently employed as a protecting group for amines and related functionalities in multi-step synthesis. researchgate.net Its removal, or debenzylation, unmasks the nitrogen atom of the pyrrolidinone ring, allowing for the introduction of different substituents or further synthetic manipulations. A variety of methods exist for cleaving the N-benzyl bond.

The most common and sustainable method for N-benzyl deprotection is catalytic hydrogenation. acs.org This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. acs.org However, the efficiency of this process can sometimes be hindered by the strong coordination of the amine product to the palladium catalyst, occasionally necessitating higher pressures or temperatures. acs.org

To overcome these limitations, mixed catalyst systems have been developed. For example, the addition of niobic acid-on-carbon (Nb₂O₅/C) has been shown to significantly facilitate Pd/C-catalyzed hydrogenative deprotection of N-benzyl groups. acs.org Other conditions for debenzylation include the use of Brønsted or Lewis acids. acs.org For instance, acetic acid has been found to facilitate the debenzylation of N-benzyl protected aminopyridinomethylpyrrolidine derivatives, which proved difficult under standard hydrogenolysis conditions. researchgate.netnih.gov

| Reagent/Catalyst | Conditions | Application |

| Pd/C, H₂ | Hydrogen atmosphere, various solvents (e.g., MeOH, EtOH) | Standard method for hydrogenolysis of N-benzyl groups. acs.org |

| Pd/C, Nb₂O₅/C, H₂ | Hydrogen atmosphere | Facilitates deprotection, potentially under milder conditions. acs.org |

| Acetic Acid | Used as a facilitator with other reagents | Effective for substrates where standard hydrogenolysis is difficult. researchgate.netnih.gov |

| Lewis Acids (e.g., BBr₃, BCl₃, AlCl₃) | Anhydrous conditions, often in specific solvents like anisole | Alternative to hydrogenation, useful if double bonds are present. acs.org |

| Oxidants (e.g., DDQ, CAN) | Specific reaction conditions | Oxidative cleavage of the N-benzyl bond. acs.org |

Applications of R 1 Benzyl 5 Carboxy 2 Pyrrolidinone As a Chiral Intermediate in Advanced Organic Synthesis

Construction of Complex Polycyclic and Heterocyclic Frameworks

The unique structural features of (R)-1-Benzyl-5-carboxy-2-pyrrolidinone facilitate its use in synthetic strategies aimed at building complex polycyclic and heterocyclic systems. The pyrrolidinone core serves as a robust scaffold upon which additional rings can be constructed in a controlled manner.

The γ-lactam skeleton inherent to this compound is a key structural motif in numerous biologically active compounds. nih.govthermofisher.com Its utility has been demonstrated in the synthesis of complex nitrogen-containing polycyclic compounds. For instance, pyrrolidone derivatives can be utilized in subsequent chemical transformations to access intricate azaheterocycles. nih.gov A notable example is the preparation of benz[g]indolizidine derivatives. nih.govthermofisher.com Through a sequence involving the modification of the pyrrolidone's functionalities, treatment with reagents like polyphosphoric acid (PPA) can induce cyclization reactions, leading to the formation of these elaborate polycyclic systems. nih.gov This approach highlights the role of the pyrrolidinone core as a foundational element for assembling more complex, fused heterocyclic structures of significant interest in medicinal chemistry. nih.govthermofisher.com

Table 1: Key Transformation to Benz[g]indolizidine

| Starting Material Type | Key Reagent | Product Framework | Ref. |

| Substituted Pyrrolidone | Polyphosphoric Acid (PPA) | Benz[g]indolizidine | nih.gov |

The rigid conformation of the pyroglutamic acid framework, from which this compound is derived, makes it an excellent starting material for the synthesis of spirocyclic systems. nih.gov Spirocycles, which contain two rings connected by a single common atom, are of increasing interest in drug discovery due to their well-defined three-dimensional structures. nih.gov Research has demonstrated the synthesis of spirocyclic bislactams and lactam-lactones derived from pyroglutamic acid. nih.gov A practical synthesis of spirocyclic β-lactams (2-azetidinones) has been described starting from natural proline, a related chiral pyrrolidine (B122466). This process involves converting a protected pyrrolidine-2-carboxylic acid derivative into a benzyl (B1604629) amide, which then undergoes an intramolecular Mitsunobu reaction to furnish the spiro-fused β-lactam scaffold. This methodology showcases how the chiral pyrrolidine core can direct the formation of a second ring at one of its carbon atoms, leading to complex spirocyclic architectures.

Table 2: Synthetic Steps to Spiro-β-Lactam Scaffold

| Step | Precursor | Key Reagents | Intermediate/Product | Ref. |

| 1 | α-Hydroxymethyl-N-Boc proline | EDCI, HOBt, Benzyl amine | 2-benzylcarbamoyl-2-hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester | |

| 2 | Benzyl amide intermediate | DEAD, PPh₃ (Mitsunobu reaction) | 2-benzyl-1-oxo-2,5-diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester | |

| 3 | Boc-protected spirocycle | TFA, DCM | 2-benzyl-2,5-diaza-spiro[3.4]octan-1-one |

Stereocontrolled Access to Chiral Organic Molecules

A primary application of this compound is its use as a chiral intermediate to enforce stereochemistry in the synthesis of new molecules. The inherent chirality of this building block is transferred through synthetic sequences to produce enantiomerically pure target compounds.

The pharmaceutical industry has a significant and rising demand for chiral intermediates due to the need to develop single enantiomer drugs for improved efficacy. researchgate.net this compound, as an enantiopure compound, is an ideal starting point for stereochemical research. It allows for the synthesis of new chiral molecules whose absolute configuration is known, which is crucial for studying structure-activity relationships. The development of synthetic routes that utilize such chiral building blocks is essential for producing complex chiral drug candidates. researchgate.net The pyrrolidone structure can undergo various modifications, such as transformations of the carboxylic acid group into other functionalities like esters, amides, or heterocyclic rings, all while retaining the original stereocenter. rsc.org This allows for the systematic design and synthesis of series of enantiopure compounds to investigate how specific stereoisomers interact with biological systems. researchgate.net

Chiral building blocks are invaluable for creating chemical libraries used in drug discovery for lead optimization and identifying efficient compounds. nih.gov The pyrrolidine ring is a versatile scaffold for generating novel biologically active compounds. researchgate.net this compound serves as an excellent foundational molecule for constructing such libraries. The γ-lactam skeleton is a component of many biologically active molecules, both natural and synthetic. nih.govthermofisher.com By modifying the N-benzyl group, the carboxylic acid at C-5, and other positions on the pyrrolidine ring, a vast array of structurally diverse compounds can be generated from this single chiral precursor. nih.gov This strategic approach enables the efficient exploration of chemical space around a proven pharmacophoric core, facilitating the discovery of new therapeutic agents. researchgate.net The 1,5-disubstituted pyrrolidin-2-one framework, directly accessible from this type of building block, is found in molecules that are inhibitors of various enzymes and receptors, demonstrating the utility of this scaffold in medicinal chemistry. nih.gov

Precursors to Scaffolds with Reported Biological Relevance (Focus on Synthetic Utility)

The synthetic utility of this compound is significantly enhanced by the fact that the pyrrolidinone core it contains is a "privileged scaffold" frequently found in molecules with established biological activity. This makes it a valuable precursor for synthetic campaigns targeting new therapeutic agents.

The five-membered pyrrolidine ring is a widely used heterocycle in medicinal chemistry for creating compounds to treat human diseases. researchgate.net Specifically, the 5-aryl-1-benzylpyrrolidin-2-one framework has been identified in molecules with significant pharmacological potential. thermofisher.com For example, compounds containing this scaffold have been reported as dual orexin (B13118510) receptor antagonists and calcitonin gene-related peptide type I receptor antagonists. thermofisher.com Furthermore, the broader class of 1,5-disubstituted pyrrolidin-2-ones includes inhibitors of histone deacetylases, cannabinoid receptor 1 (CB1), and cyclin-dependent kinase CDK2. nih.gov

The synthetic value of this compound lies in its ability to provide a straightforward, stereochemically defined entry into these classes of compounds. Its structure allows for the strategic introduction of various substituents, enabling the synthesis of analogues and derivatives for structure-activity relationship (SAR) studies. This makes it a powerful tool for medicinal chemists aiming to develop new drugs based on the proven pyrrolidinone scaffold. researchgate.net

Pyrrolidinone-Based Scaffolds for Neuroactive Agent Synthesis (e.g., Racetam Analogues)

The pyrrolidinone core is central to the racetam class of nootropic drugs, which are investigated for their cognitive-enhancing properties. The synthesis of analogues of these neuroactive agents often relies on chiral pyrrolidinone intermediates to ensure stereochemical purity, which is frequently critical for pharmacological activity.

A key synthetic approach to racetam analogues, such as derivatives of nebracetam (B40111) (4-(aminomethyl)-1-benzylpyrrolidin-2-one), involves the initial formation of a pyrrolidinone carboxylic acid scaffold. uran.ua Research has demonstrated a practical pathway that begins with the reaction of itaconic acid with various substituted benzylamines. uran.ua This reaction directly furnishes 1-R-benzyl-5-oxopyrrolidine-3-carboxylic acids. Although this specific synthesis produces a racemic mixture, it establishes the core scaffold that is structurally analogous to this compound. The value of the chiral (R)-isomer lies in its ability to guide the stereochemistry of subsequent transformations, obviating the need for chiral separation at later stages.

Once the 1-benzyl-5-oxopyrrolidine-3-carboxylic acid scaffold is obtained, it can be converted into various racetam analogues through a series of chemical modifications. These transformations typically involve functional group manipulations of the carboxylic acid moiety to introduce the desired side chains characteristic of different racetam drugs.

Table 1: Synthetic Pathway for Racetam Analogues from Pyrrolidinone Precursors

| Step | Precursor(s) | Key Transformation | Intermediate/Product | Relevance |

|---|---|---|---|---|

| 1 | Itaconic acid and substituted benzylamines | Michael addition followed by cyclization/dehydration | 1-R-Benzyl-5-oxopyrrolidine-3-carboxylic acid | Forms the core pyrrolidinone scaffold. uran.ua |

| 2 | 1-R-Benzyl-5-oxopyrrolidine-3-carboxylic acid | Esterification | Methyl 1-R-benzyl-5-oxopyrrolidine-3-carboxylate | Prepares for subsequent reduction. uran.ua |

| 3 | Methyl ester intermediate | Reduction of ester to alcohol | 1-R-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one | Creates a key alcohol intermediate. uran.ua |

| 4 | Alcohol intermediate | Conversion to mesylate or tosylate | 1-R-Benzyl-4-(mesyloxymethyl)pyrrolidin-2-one | Activates the hydroxyl group for substitution. uran.ua |

| 5 | Mesylate intermediate | Nucleophilic substitution with azide | 4-(Azidomethyl)-1-R-benzylpyrrolidin-2-one | Introduces the nitrogen functionality. uran.ua |

This synthetic sequence highlights the utility of the pyrrolidinone carboxylic acid structure as a versatile platform for accessing a library of neuroactive compounds. The use of an enantiomerically pure starting material like this compound (or its 3-carboxy regioisomer) is a standard strategy in medicinal chemistry to produce single-enantiomer drugs, which is often crucial for achieving the desired therapeutic effect and avoiding potential side effects associated with other stereoisomers.

Exploration of Other Structurally Related Pyrrolidinones in Synthetic Pathways

The synthetic utility of the pyrrolidinone scaffold extends far beyond racetams. The chiral nature of pyroglutamic acid and its derivatives makes them invaluable starting materials from the "chiral pool" for creating a diverse range of complex, stereochemically defined molecules. researchgate.netmdpi.com Organic chemists have developed numerous synthetic methodologies to construct and functionalize the pyrrolidinone ring, leading to compounds with a wide spectrum of potential biological activities.

Diastereoselective Synthesis of Densely Substituted Pyrrolidinones: Advanced synthetic methods have been developed to create highly substituted pyrrolidinone derivatives with precise control over stereochemistry. One such method is the [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides. ua.es This powerful reaction can generate up to four contiguous stereogenic centers in a single step with high diastereoselectivity. The resulting densely functionalized proline derivatives can be further transformed into various complex molecules, demonstrating the versatility of building upon the pyrrolidinone core. ua.es

Pyrrolidinones as Dopamine (B1211576) Receptor Antagonists: Structurally related N-benzylpyrrolidines have been explored for their potential as neuroleptic agents. Research into substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides has shown that these compounds can act as potent dopamine D2 receptor antagonists. researchgate.net The stereochemistry of the pyrrolidinone ring is critical, with the pharmacological affinity often confined to a single enantiomer (the R-enantiomer in the studied cases). researchgate.net This underscores the importance of using chiral building blocks like (R)-pyroglutamic acid derivatives to access the desired stereoisomers directly.

Synthesis of Novel Bioactive Scaffolds: The pyrrolidinone ring can be incorporated into more complex heterocyclic systems. For instance, 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives have been synthesized and evaluated for their antibacterial properties. nih.gov The synthetic pathway involves the reaction of itaconic acid with an appropriate aminophenol, followed by derivatization of the carboxylic acid group to produce amides, hydrazides, and eventually, more complex benzimidazole-containing structures. nih.gov

Table 2: Examples of Synthetic Pathways Utilizing Structurally Related Pyrrolidinones

| Synthetic Strategy | Key Precursors | Key Transformation | Resulting Scaffold/Compound Class | Potential Application |

|---|---|---|---|---|

| [3+2] Cycloaddition | Chiral N-tert-butanesulfinylazadienes, Imino esters | Diastereoselective 1,3-dipolar cycloaddition | Densely substituted pyrrolidines/proline derivatives ua.es | Organocatalysts, Antitumor agents ua.es |

| Benzamide Synthesis | (R)-1-Benzyl-2-(aminomethyl)pyrrolidine, Substituted benzoic acids | Amide coupling | (R)-N-[(1-Benzyl-2-pyrrolidinyl)methyl]benzamides researchgate.net | Dopamine D2 receptor antagonists (Neuroleptics) researchgate.net |

| Heterocycle Synthesis | Itaconic acid, 2-Amino-4-methylphenol | Cyclization followed by derivatization | 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives nih.gov | Antibacterial agents nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of (R)-1-Benzyl-5-carboxy-2-pyrrolidinone in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals.

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different protons in the molecule. The spectrum of this compound is expected to show distinct signals for the protons on the benzyl (B1604629) group and the pyrrolidinone ring.

The aromatic protons of the benzyl group typically appear in the downfield region (δ 7.2-7.4 ppm). The benzylic methylene (B1212753) protons (N-CH₂) are diastereotopic due to the chiral center at C5, and they are expected to appear as a pair of doublets (an AB quartet) around δ 4.5-5.0 ppm. The protons on the pyrrolidinone ring (C3 and C4 methylene groups) will appear as complex multiplets in the aliphatic region (δ 1.9-2.6 ppm). The proton at the C5 chiral center (α to the carboxyl group) is expected to resonate as a doublet of doublets around δ 4.2-4.5 ppm due to coupling with the C4 methylene protons. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm), though its visibility can depend on the solvent used.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Pyrrolidinone-H3 | ~2.0 - 2.5 | Multiplet (m) |

| Pyrrolidinone-H4 | ~2.2 - 2.6 | Multiplet (m) |

| Pyrrolidinone-H5 | ~4.2 - 4.5 | Doublet of Doublets (dd) |

| Benzyl-CH₂ | ~4.5 - 5.0 | AB quartet |

| Aromatic-H | ~7.2 - 7.4 | Multiplet (m) |

| Carboxylic Acid-OH | >10 | Broad Singlet (br s) |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, a total of 12 distinct carbon signals are expected.

The two carbonyl carbons (the lactam at C2 and the carboxylic acid at C5) will appear furthest downfield, typically above δ 170 ppm. The aromatic carbons of the benzyl group will resonate in the δ 127-138 ppm range. The benzylic methylene carbon (N-CH₂) is expected around δ 45-50 ppm. The carbons of the pyrrolidinone ring will appear at distinct chemical shifts: C5 (the chiral center) around δ 55-60 ppm, and the C3 and C4 methylene carbons in the δ 20-35 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrrolidinone-C2 (C=O) | ~175 - 178 |

| Pyrrolidinone-C3 | ~28 - 32 |

| Pyrrolidinone-C4 | ~20 - 25 |

| Pyrrolidinone-C5 | ~55 - 60 |

| Carboxyl-C=O | ~172 - 176 |

| Benzyl-CH₂ | ~45 - 50 |

| Aromatic-C (para) | ~127 - 128 |

| Aromatic-C (ortho) | ~128 - 129 |

| Aromatic-C (meta) | ~129 - 130 |

| Aromatic-C (ipso) | ~136 - 138 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra and confirming the molecule's connectivity and stereochemistry. science.govyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would show correlations between adjacent protons on the pyrrolidinone ring (H5 with H4, H4 with H3), confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com This technique allows for the definitive assignment of each proton signal to its corresponding carbon signal, for example, linking the proton at δ ~4.3 ppm to the C5 carbon at δ ~58 ppm. youtube.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for confirming stereochemistry. For this compound, NOESY could show correlations between the benzylic protons and protons on the pyrrolidinone ring, providing insights into the molecule's preferred conformation in solution.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often performed using Fourier transform instruments like FT-ICR or Orbitrap, provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). nih.gov This allows for the determination of the exact mass, from which an unambiguous molecular formula can be calculated. For this compound (C₁₂H₁₃NO₃), HRMS would be used to confirm the elemental composition by matching the experimentally measured mass to the calculated theoretical mass with a high degree of precision (typically within 5 ppm).

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Calculated Exact Mass [M+H]⁺ | 220.0917 |

| Expected HRMS Result [M+H]⁺ | 220.0917 ± 0.0011 |

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. Analyzing this fragmentation pattern provides valuable structural information that can corroborate the proposed structure. The fragmentation of this compound would likely involve several key pathways:

Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the COOH group (45 Da), leading to a significant fragment ion. libretexts.org

Formation of the Benzyl Cation: A very prominent peak in the mass spectra of benzyl-containing compounds is at m/z = 91. This corresponds to the highly stable tropylium (B1234903) ion (C₇H₇⁺), formed by the cleavage of the bond between the benzylic carbon and the nitrogen atom. researchgate.net

Ring Opening and Cleavage: The pyrrolidinone ring can undergo various cleavage patterns. Alpha-cleavage next to the lactam carbonyl is a common pathway for amides, which would lead to the fragmentation of the five-membered ring. libretexts.orgmiamioh.edu

These characteristic fragments, along with the precise molecular weight from HRMS, provide a comprehensive and definitive confirmation of the structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The molecule's structure features a carboxylic acid, a tertiary amide within a lactam ring, an aromatic benzyl group, and aliphatic C-H bonds, each producing characteristic absorption bands in the IR spectrum.

The carboxylic acid group gives rise to two particularly distinct signals: a very broad O-H stretching band, typically appearing in the 2500-3300 cm⁻¹ region, and an intense C=O (carbonyl) stretching band between 1690-1760 cm⁻¹. libretexts.org The lactam, a cyclic amide, also contains a carbonyl group, which typically absorbs at a strong, sharp peak in the range of 1670-1780 cm⁻¹. pressbooks.publibretexts.org The presence of the benzyl group is confirmed by aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the pyrrolidinone ring appears just below 3000 cm⁻¹. libretexts.org

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1690 - 1760 | Strong, Sharp |

| Lactam (Amide) | C=O stretch | 1670 - 1780 | Strong, Sharp |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |

| Aliphatic | C-H stretch | 2850 - 2960 | Medium |

Chromatographic Techniques for Purity and Stereoisomeric Analysis

Chromatographic methods are indispensable for evaluating the chemical and stereoisomeric purity of this compound. High-Performance Liquid Chromatography (HPLC) is the foremost technique used for these assessments.

Reversed-phase HPLC (RP-HPLC) is a standard method for determining the chemical purity of this compound. In this technique, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) containing an acidic modifier such as formic or phosphoric acid, is used to elute the compound. sielc.com Purity is assessed by detecting the compound as it elutes from the column, usually with a UV detector. A pure sample will ideally show a single peak, and the peak's area can be used to quantify the compound's purity relative to any detected impurities.

Table 2: Typical RP-HPLC Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (Octadecylsilane), 5 µm particle size |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

To confirm that the compound is the desired (R)-enantiomer and to quantify its chiral purity, Chiral HPLC is employed. This technique uses a chiral stationary phase (CSP) that can interact differently with the two enantiomers, (R)- and (S)-1-Benzyl-5-carboxy-2-pyrrolidinone. This differential interaction leads to different retention times, allowing for their separation into two distinct peaks. nih.gov

The enantiomeric excess (ee) is a measure of the purity of the chiral sample and is calculated from the areas of the two enantiomer peaks obtained from the chromatogram. heraldopenaccess.us For a sample to be considered enantiopure, the enantiomeric excess should be greater than 99%. semanticscholar.org

Enantiomeric Excess (ee) Calculation: ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Table 3: Example Chiral HPLC System for Enantiomeric Analysis

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., protein-based, polysaccharide-based) |

| Mobile Phase | Isocratic mixture of Hexane and Isopropanol with a modifier (e.g., Trifluoroacetic Acid) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm |

X-ray Crystallography for Absolute Stereochemistry and Conformation Elucidation (on suitable derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov While the target compound itself may not readily form crystals suitable for analysis, a crystalline derivative can be prepared. By diffracting X-rays off a single crystal, an electron density map can be generated, revealing the precise spatial arrangement of every atom in the molecule. mdpi.com

This technique provides unambiguous confirmation of the (R) configuration at the chiral carbon center. semanticscholar.org Furthermore, it elucidates detailed conformational information, such as bond lengths, bond angles, and the puckering of the pyrrolidinone ring, which are crucial for structure-based studies. nih.gov

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a quantitative technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula (C₁₂H₁₃NO₃). A close agreement between the experimental and theoretical values (typically within ±0.4%) confirms the empirical formula and supports the compound's identity and purity. semanticscholar.org

Table 4: Theoretical Elemental Composition of C₁₂H₁₃NO₃

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 65.74% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 5.98% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.39% |

| Oxygen | O | 15.999 | 3 | 47.997 | 21.89% |

| Total | | | | 219.24 | 100.00% |

Optical Rotation Measurements for Chiral Purity Assessment

As a chiral molecule, this compound is optically active, meaning it rotates the plane of plane-polarized light. This property is measured using a polarimeter, and the result is expressed as the specific rotation ([α]). libretexts.org The specific rotation is a characteristic physical constant for a chiral compound under specific conditions (temperature, wavelength, solvent, and concentration). libretexts.org

The measurement provides a quick and effective assessment of chiral purity. A pure sample of the (R)-enantiomer will exhibit a specific rotation value that is consistent in sign (either + for dextrorotatory or - for levorotatory) and magnitude with established literature values. The presence of the (S)-enantiomer would cause the observed rotation to decrease, approaching zero for a racemic mixture. libretexts.org

Computational Chemistry Approaches in the Study of R 1 Benzyl 5 Carboxy 2 Pyrrolidinone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, grounded in the principles of quantum mechanics, are used to determine the electronic structure of molecules. This information is fundamental to understanding molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a primary method for investigating the mechanisms of chemical reactions involving intricate organic molecules. By calculating the energies of reactants, transition states, and products, DFT allows chemists to map out the most likely reaction pathways.

In the context of pyroglutamic acid derivatives, DFT is applied to understand the stereoselectivity of reactions such as alkylations and cyclizations. rsc.orgnih.gov For instance, studies on the alkylation of pyroglutamate (B8496135) esters have shown that the stereochemical outcome—whether the product is cis or trans—can be influenced by the nature of the electrophile (SN1 vs. SN2 type). rsc.org DFT calculations can model the transition states for both pathways, revealing the energetic barriers that govern the formation of the thermodynamically less stable cis products over the trans isomers. rsc.org

These calculations can elucidate the role of various factors, including catalysts and solvents, in directing the reaction toward a specific stereoisomer. For example, in the synthesis of functionalized pyroglutamic acid derivatives via Michael reactions, metal salts were found to be crucial for improving diastereoselectivities. nih.gov DFT models can simulate the interaction of the metal ion with the reaction intermediates, explaining its influence on the stereochemical course of the reaction. Similarly, in reactions forming 1,5-substituted pyrrolidin-2-ones, DFT can clarify the SN2-like mechanism of nucleophilic ring-opening of donor-acceptor cyclopropanes, a key step in the synthesis. mdpi.com

Table 1: Representative DFT Functionals Used in Reaction Mechanism Studies This table is representative of common methods used in the field.

| DFT Functional | Basis Set | Common Application |

|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry optimization of reactants, products, and transition states. |

| M06-2X | 6-311++G(d,p) | Improved accuracy for non-covalent interactions and transition state energies. |

| ωB97X-D | def2-TZVP | Calculation of reaction barriers and thermochemistry with dispersion corrections. |

Prediction of Spectroscopic Properties

Quantum chemical calculations are highly effective in predicting various spectroscopic properties, which is crucial for the structural confirmation of synthesized molecules. By simulating spectra, researchers can compare theoretical data with experimental results to validate molecular structures. nih.govnih.gov

For (R)-1-Benzyl-5-carboxy-2-pyrrolidinone and its analogs, DFT can accurately predict vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.

Vibrational Spectroscopy (IR/Raman): DFT calculations can compute the harmonic and anharmonic vibrational frequencies of a molecule. bibliotekanauki.plnih.gov The calculated wavenumbers for specific bond stretches, such as the C=O of the lactam and carboxylic acid groups, and the N-H vibrations in related primary and secondary amides, can be compared with experimental FT-IR and FT-Raman spectra. nih.govmdpi.com Discrepancies between calculated and experimental values, particularly shifts in frequency (e.g., red shifts), can indicate the presence of intermolecular interactions like hydrogen bonding in the solid state. nih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating 1H and 13C NMR chemical shifts. nih.govmdpi.com These theoretical predictions are instrumental in assigning the complex spectra of substituted pyrrolidinones, helping to confirm the constitution and stereochemistry of the final product. mdpi.com A strong correlation between the calculated and experimental chemical shifts provides high confidence in the structural assignment. nih.gov

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is employed to predict electronic transitions and simulate UV-Vis absorption spectra. nih.govnih.gov This can help characterize the electronic structure and chromophores within the molecule.

Table 2: Comparison of Theoretical vs. Experimental Spectroscopic Data for a Model Pyrrolidinone Structure This table contains illustrative data based on typical findings in computational spectroscopy.

| Spectroscopic Data | Computational Method | Calculated Value | Experimental Value |

|---|---|---|---|

| Lactam C=O Stretch (IR) | B3LYP/6-311++G(d,p) | 1710 cm⁻¹ | 1685 cm⁻¹ |

| Carboxyl C=O Stretch (IR) | B3LYP/6-311++G(d,p) | 1755 cm⁻¹ | 1730 cm⁻¹ |

| 13C Chemical Shift (C5) | GIAO-B3LYP/6-311++G(2d,p) | 178.5 ppm | 176.2 ppm |

| 1H Chemical Shift (alpha-H) | GIAO-B3LYP/6-311++G(2d,p) | 4.35 ppm | 4.28 ppm |

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular modeling and dynamics simulations focus on the conformational behavior and intermolecular interactions of molecules over time. These methods are essential for understanding the dynamic nature of flexible structures like the pyrrolidinone ring.

Conformational Analysis of the Pyrrolidinone Ring System

The five-membered pyrrolidinone ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The specific conformation can significantly influence the molecule's reactivity and how it interacts with other molecules.

Ring Polymer Molecular Dynamics (RPMD) is an advanced simulation technique that can be used to study the conformational dynamics of ring systems, incorporating nuclear quantum effects which can be important in condensed-phase systems. numberanalytics.comnih.govgithub.io

Stereochemical Outcome Prediction and Rationalization

Computational modeling is a key tool for predicting and rationalizing the stereochemical outcomes of asymmetric reactions. nih.gov In the synthesis of substituted pyrrolidinones, new chiral centers are often created, and controlling their configuration is paramount.

By modeling the transition states leading to different diastereomers, chemists can calculate the activation energy for each pathway. The predicted product ratio often correlates well with the calculated energy difference between the competing transition states. This approach has been used to explain the high trans-stereoselectivity observed in the synthesis of (4S,5R)-4-benzyloxy-5-(α-hydroxyalkyl)-2-pyrrolidinones. academie-sciences.fr Computational predictions can guide the choice of reagents and reaction conditions to favor the desired stereoisomer, providing a rational basis for synthetic design. academie-sciences.frrsc.org Studies on the alkylation of pyroglutamate urethanes have revealed that the stereoselectivity is not always straightforward, with some electrophiles yielding the thermodynamically less stable cis products, a phenomenon that can be rationalized through detailed computational analysis of the reaction pathways. rsc.org

Ligand-Receptor Interaction Modeling for Synthetic Design

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor). researchgate.netwu.ac.th In the context of synthetic design, a receptor can be an enzyme, a protein, or even a chiral catalyst. By modeling the interaction of this compound or its analogs with a hypothetical binding site, chemists can design new molecules with improved shape complementarity. nih.gov

This approach is valuable for designing chiral ligands or substrates. For example, docking simulations can help rationalize why a particular enantiomer or diastereomer fits better into a chiral active site, providing insight into stereoselective interactions. semanticscholar.org The goal is to use the structural information from the modeled complex to guide the synthesis of new derivatives. For instance, if a model shows an unoccupied pocket in the receptor, a synthetic chemist can design a new analog of the pyrrolidinone with a substituent that fills this pocket, potentially leading to a stronger or more selective interaction. This iterative process of modeling, synthesis, and testing is a cornerstone of modern rational drug design and catalyst development. nih.gov

In Silico Studies for Structure-Property Relationship Analysis relevant to Synthetic Transformations

In silico studies have emerged as powerful tools in modern synthetic chemistry, providing profound insights into the relationship between a molecule's three-dimensional structure and its chemical properties. mit.edu For this compound, a chiral building block derived from pyroglutamic acid, computational chemistry offers a predictive framework to understand its reactivity and to guide synthetic transformations. researchgate.net By employing methods such as Density Functional Theory (DFT), chemists can model the molecule's electronic structure to forecast its behavior in various chemical environments, thereby optimizing reaction conditions and predicting the outcomes of synthetic modifications. researchgate.netbohrium.com

At the core of these computational analyses are quantum mechanical descriptors that govern chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between these frontier orbitals (HOMO-LUMO gap) is a key indicator of chemical reactivity and stability. nih.govmdpi.com A smaller gap suggests higher reactivity, indicating that less energy is required to excite an electron to a higher energy state, making the molecule more susceptible to chemical transformation. nih.gov

For instance, in studies of the parent compound, L-pyroglutamic acid, DFT calculations have been used to determine these values, providing a baseline for understanding the reactivity of its derivatives. researchgate.net The presence of the N-benzyl group and the carboxylic acid function in this compound significantly influences its electronic properties, and these effects can be precisely quantified through in silico modeling.

| Parameter | Calculated Value | Significance in Synthetic Transformations |

|---|---|---|

| EHOMO | -7.25 eV | Indicates regions susceptible to electrophilic attack; relates to ionization potential. |

| ELUMO | -0.85 eV | Indicates regions susceptible to nucleophilic attack; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 6.40 eV | Correlates with chemical reactivity and stability; a smaller gap implies higher reactivity. nih.gov |

| Dipole Moment | 4.50 D | Influences solubility and intermolecular interactions, affecting reaction medium choice. |

| Electronegativity (χ) | 4.05 eV | Measures the power of the molecule to attract electrons. |

| Chemical Hardness (η) | 3.20 eV | Measures resistance to change in electron distribution; "hard" molecules have large energy gaps. nih.gov |

Note: Data are illustrative and based on DFT calculations for related pyroglutamic acid structures. researchgate.net Values are representative and would be specifically calculated for this compound in a dedicated study.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. researchgate.net In the MEP map of a pyroglutamic acid derivative, negative potential (typically colored red) is concentrated around the electronegative oxygen atoms of the carboxyl and lactam carbonyl groups. These regions are prime targets for electrophiles. Conversely, positive potential (blue) is found around the acidic proton of the carboxylic acid and hydrogens on the benzyl (B1604629) group, indicating sites for nucleophilic attack or deprotonation. researchgate.net This information is invaluable for predicting the regioselectivity of reactions such as esterification, amidation, or reactions involving the benzyl group.

Furthermore, computational models can elucidate the geometric parameters that influence reactivity. Bond lengths, bond angles, and dihedral angles determine the molecule's conformation and steric accessibility. For synthetic transformations, the planarity of the lactam ring and the orientation of the benzyl and carboxyl substituents are critical. nih.gov These structural features can be precisely calculated and correlated with the activation energies of potential reaction pathways, allowing chemists to predict which transformations are sterically and electronically favored.

| Parameter | Typical Calculated Value | Relevance to Synthetic Transformations |

|---|---|---|

| C=O Bond Length (Carboxyl) | ~1.21 Å | Influences the electrophilicity of the carboxyl carbon, key for esterification/amidation reactions. |

| C=O Bond Length (Lactam) | ~1.23 Å | Relates to the stability of the lactam ring and its susceptibility to nucleophilic ring-opening. |

| C5-N1 Dihedral Angle | Variable | Defines the puckering of the pyrrolidinone ring, affecting steric hindrance at adjacent reaction sites. |

| N1-C(Benzyl) Bond Length | ~1.47 Å | Affects the stability and reactivity of the N-benzyl group, relevant for debenzylation or ring modification reactions. |

Note: Values are representative for pyrrolidinone structures.

By simulating reaction mechanisms, computational chemistry can also predict transition state structures and calculate activation energy barriers. This allows for a comparison of different potential synthetic routes. For example, one could computationally model the esterification of the carboxylic acid versus the nucleophilic opening of the lactam ring under specific conditions to determine which pathway is kinetically and thermodynamically more favorable. Such predictive power accelerates the development of efficient and selective synthetic methodologies, reducing the need for extensive empirical screening of reaction conditions. mit.edu

Future Research Directions and Emerging Paradigms in R 1 Benzyl 5 Carboxy 2 Pyrrolidinone Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of pyroglutamic acid derivatives, including (R)-1-Benzyl-5-carboxy-2-pyrrolidinone, is moving towards greener and more efficient methodologies that maximize the incorporation of starting materials into the final product. A key area of focus is the development of cascade reactions, which combine multiple synthetic steps into a single operation, thereby reducing waste, purification steps, and resource consumption. nih.gov

Future research will likely prioritize the following atom-economical approaches:

Multicomponent Reactions (MCRs): Reactions like the Ugi multicomponent reaction offer a powerful strategy for synthesizing complex pyroglutamic acid derivatives from simple starting materials in a single step. clockss.org

Michael Addition Strategies: The use of Michael addition reactions provides a concise pathway to functionalized pyroglutamic acids, and ongoing research aims to enhance the efficiency of these additions. researchgate.netclockss.org

Catalytic Cascade Reactions: The development of catalytic processes, such as the ruthenium-catalyzed asymmetric reductive amination/cyclization of keto acids, presents a direct, one-pot synthesis for chiral lactams, avoiding the need for protecting groups and intermediate purification. nih.gov

These strategies represent a significant shift from traditional linear syntheses, aligning with the principles of green chemistry by minimizing waste and maximizing efficiency.

Exploration of Novel Catalytic Systems for Enantioselective Transformations

Achieving high levels of stereocontrol is critical in the synthesis of chiral molecules like this compound. The exploration of novel catalytic systems is a cornerstone of future research, aiming to provide more efficient and selective methods for enantioselective transformations.

Emerging catalytic paradigms include:

Organocatalysis: Pyrrolidine-based organocatalysts have proven effective in a variety of asymmetric transformations. nih.govnih.gov Future work will likely focus on developing new prolinamide-based catalysts and other organocatalytic systems to achieve even higher enantioselectivity in the synthesis of substituted pyrrolidinones. nih.govthieme-connect.de

Metal Catalysis: Transition metals such as rhodium, palladium, and cobalt are at the forefront of developing catalytic asymmetric C-H insertion and cycloaddition reactions. nih.govacs.orgacs.org These methods allow for the direct and highly controlled functionalization of the pyrrolidinone scaffold.

Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. The use of enzymes like amidases for the kinetic resolution of racemic pyrrolidine (B122466) dicarboxamides and transaminases or keto reductases for the synthesis of chiral aminopyrrolidines showcases the potential of biocatalysis. nih.govacs.orgresearchgate.net Combining biocatalysis with photochemistry in one-pot syntheses represents a particularly innovative approach. nih.gov

| Catalytic System | Transformation Type | Key Advantages |

| Organocatalysis | Asymmetric Aldol, Michael Additions | Metal-free, mild conditions, high enantioselectivity. nih.gov |

| Metal Catalysis | C-H Activation, Cycloadditions | High efficiency, access to complex structures. nih.govacs.org |

| Biocatalysis | Kinetic Resolution, Asymmetric Reduction/Amination | Exceptional selectivity (>99% ee), environmentally benign. nih.govacs.org |

Advanced Functionalization Strategies for Complex Molecule Assembly

To broaden the synthetic utility of this compound, researchers are developing advanced strategies to functionalize its core structure. These methods enable the precise installation of various substituents, facilitating the assembly of complex molecular architectures.

A primary focus is on Catalytic C-H Activation , a powerful tool that allows for the direct conversion of typically unreactive carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. Palladium-catalyzed C(sp³)–H arylation has been successfully applied to lactams, enabling the synthesis of chiral N-heterocycles bearing quaternary carbon centers with high enantioselectivity. nih.gov This strategy can be used for the regio- and stereoselective arylation of pyrrolidine rings at the C(4) position, providing access to cis-3,4-disubstituted pyrrolidines. acs.org

Other promising functionalization strategies include:

Cycloaddition Reactions: [2+2] and [3+2] cycloaddition reactions provide efficient routes to bicyclic and spirocyclic lactams, introducing significant structural complexity. researchgate.netnih.gov

Domino Reactions: Tandem reactions, such as the Kinugasa/Michael domino reaction, allow for the construction of complex spirocyclic β-lactams in a highly stereoselective manner. um.es

Radical Tandem Cyclization: N-heterocyclic carbene (NHC)-catalyzed radical cyclizations offer a transition-metal-free method for constructing highly functionalized 2-pyrrolidinones. rsc.org

Integration of Flow Chemistry and Automation in Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production presents significant challenges, including safety, scalability, and reproducibility. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers compelling solutions to these challenges. researchgate.net

The integration of flow chemistry and automation is an emerging paradigm for the synthesis of pyrrolidinone derivatives. durham.ac.uk Key advantages include:

Enhanced Safety: Flow reactors handle only small volumes of reactive intermediates at any given time, minimizing the risks associated with exothermic or hazardous reactions. researchgate.net

Improved Efficiency and Control: The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to faster reaction times and better control over reaction parameters. researchgate.netjst.org.in

Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer duration, bypassing the complex re-optimization required for large batch reactors. researchgate.net

Automation: Automated flow systems can perform multi-step syntheses and reaction optimizations with minimal manual intervention, accelerating the discovery and production of new compounds. durham.ac.ukuni-regensburg.de

Recent applications have demonstrated the successful multi-step flow synthesis of various heterocyclic compounds, highlighting the potential for producing this compound and its derivatives on a larger scale. durham.ac.ukcapes.gov.br

Synergistic Application of Computational and Experimental Methodologies for Rational Design

The rational design of novel molecules and synthetic pathways is increasingly benefiting from the synergy between computational and experimental chemistry. nih.gov Computational tools can predict molecular properties, model reaction mechanisms, and screen virtual libraries of compounds, thereby guiding experimental efforts and reducing the time and cost of research and development. nih.gov

In the context of this compound chemistry, this synergistic approach can be applied to:

Ligand and Catalyst Design: Computational modeling can be used to design novel catalysts for enantioselective transformations or to predict the binding modes of pyrrolidinone-based ligands to biological targets like enzymes or receptors. nih.govsemanticscholar.org

Reaction Optimization: Quantum mechanical calculations can elucidate reaction mechanisms, identify transition states, and predict the outcomes of different reaction conditions, helping to optimize synthetic routes.

Virtual Screening: Large databases of virtual compounds derived from the this compound scaffold can be screened computationally to identify promising candidates for specific biological activities, such as anticancer agents. nih.govmdpi.com

By integrating computational predictions with empirical validation, researchers can accelerate the discovery of new derivatives with desired properties and develop more efficient synthetic strategies. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-1-Benzyl-5-carboxy-2-pyrrolidinone, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound can be synthesized via phosphine-catalyzed cycloisomerization or nucleophilic substitution reactions. For example, pyrrolidinone derivatives are often prepared using chiral catalysts to control stereochemistry. Reaction parameters (e.g., solvent polarity, temperature) must be optimized to minimize racemization. Enantiomeric excess (ee) is typically assessed via HPLC with chiral stationary phases (e.g., IC columns), as demonstrated in studies on related pyrrolidinones .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key peaks interpreted?

- Methodological Answer :

- NMR : The and NMR spectra provide structural confirmation. For instance, coupling constants () between protons on the pyrrolidinone ring and benzyl group help verify stereochemistry.

- IR : Carboxylic acid C=O stretches (~1700 cm) and pyrrolidinone lactam peaks (~1650 cm) confirm functional groups.

- HRMS : Exact mass determination (e.g., 219.1008 g/mol for CHNO) validates molecular composition .

Q. How should researchers handle storage and stability of this compound to ensure experimental reproducibility?

- Methodological Answer : Store at 0–6°C in airtight containers to prevent degradation. Stability tests under varying pH and temperature conditions are recommended. Related benzyl-pyrrolidinones show sensitivity to light and moisture, necessitating inert atmospheres during handling .

Advanced Research Questions

Q. How does the stereochemical configuration (R vs. S) at the 1-benzyl position affect biological activity or reactivity in downstream reactions?

- Methodological Answer : The (R)-enantiomer may exhibit distinct binding affinities in receptor studies (e.g., orexin receptor antagonism). Comparative assays using both enantiomers are essential. Stereochemical effects on reaction kinetics can be probed via kinetic resolution experiments or computational docking simulations .

Q. What strategies resolve contradictions between analytical data (e.g., NMR vs. HPLC) during purity assessment?

- Methodological Answer : Discrepancies may arise from residual solvents, diastereomers, or degradation products. Iterative purification (e.g., flash chromatography, recrystallization) coupled with orthogonal techniques (NMR, HPLC, X-ray crystallography) is critical. For example, HPLC retention time inconsistencies in related compounds were resolved by optimizing mobile-phase gradients .

Q. How can computational methods (e.g., DFT, molecular dynamics) predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity in nucleophilic attacks. Molecular dynamics simulations model solvent effects on conformational stability. These methods guide experimental design for derivatives like 5-fluorobenzaldehyde analogs .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how are they addressed?

- Methodological Answer : Scale-up risks include catalyst poisoning and heat transfer inefficiencies. Continuous-flow reactors and immobilized chiral catalysts improve yield and ee. Process Analytical Technology (PAT) monitors real-time ee via in-line spectroscopy .

Data Analysis & Optimization

Q. How do researchers validate the accuracy of HRMS or NMR data for novel derivatives of this compound?

- Methodological Answer : Cross-validation with synthetic standards and isotopic labeling (e.g., -labeled carboxy groups) ensures accuracy. For HRMS, error margins <5 ppm are acceptable. Public databases (e.g., PubChem) provide reference spectra for benchmarking .

Q. What statistical approaches are used to analyze dose-response or structure-activity relationship (SAR) data for this compound?

- Methodological Answer : Non-linear regression models (e.g., Hill equation) quantify EC/IC values. Multivariate analysis (PCA, PLS) identifies structural descriptors (e.g., logP, steric bulk) correlating with activity in SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.